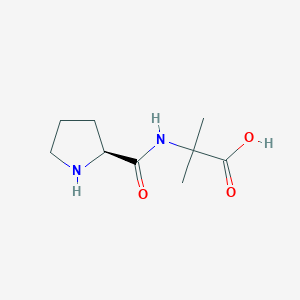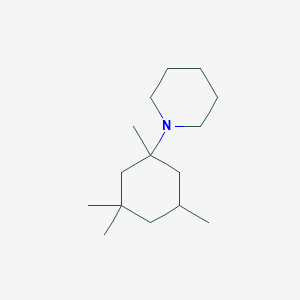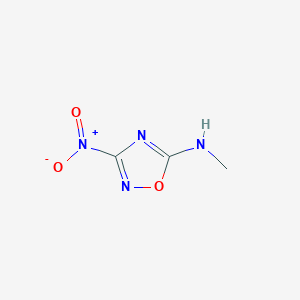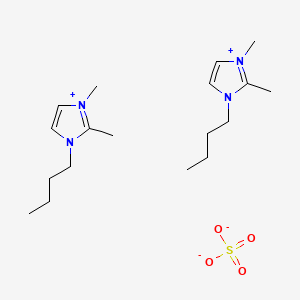![molecular formula C15H18INOS B12537325 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide CAS No. 763123-24-6](/img/structure/B12537325.png)
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetylating agent.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with an alkyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Oxidation and Reduction: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted quinolinium salts.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Scientific Research Applications
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium bromide
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium chloride
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium fluoride
Uniqueness
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodide ion may enhance its antimicrobial activity compared to other halide analogs.
Properties
CAS No. |
763123-24-6 |
|---|---|
Molecular Formula |
C15H18INOS |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
S-[3-(4-methylquinolin-1-ium-1-yl)propyl] ethanethioate;iodide |
InChI |
InChI=1S/C15H18NOS.HI/c1-12-8-10-16(9-5-11-18-13(2)17)15-7-4-3-6-14(12)15;/h3-4,6-8,10H,5,9,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KFUOVPMKCKQPBV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCSC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)



![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
